2-(Cyclopentyloxy)acetic acid

描述

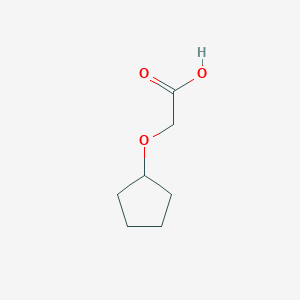

2-(Cyclopentyloxy)acetic acid is an organic compound with the molecular formula C7H12O3. It is characterized by a cyclopentyl group attached to an acetic acid moiety via an oxygen atom. This compound is used in various chemical research and industrial applications due to its unique structural properties .

准备方法

Synthetic Routes and Reaction Conditions

2-(Cyclopentyloxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under reflux conditions .

Another method involves the esterification of cyclopentanol with acetic anhydride, followed by hydrolysis to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

化学反应分析

Types of Reactions

2-(Cyclopentyloxy)acetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Cyclopentanone or cyclopentanal.

Reduction: Cyclopentanol or cyclopentylmethanol.

Substitution: Various substituted acetic acid derivatives.

科学研究应用

Chemical Properties and Structure

2-(Cyclopentyloxy)acetic acid has the molecular formula and is characterized by the presence of a cyclopentyl group attached to an acetic acid moiety. Its structure allows for various interactions within biological systems, making it a candidate for therapeutic applications.

Pharmacological Applications

1. Anti-inflammatory Properties

Research indicates that derivatives of acetic acid, including this compound, exhibit significant anti-inflammatory effects. These compounds have been shown to reduce inflammation in various models, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases. In animal studies, these compounds demonstrated lower ulcerogenicity compared to traditional anti-inflammatory drugs like indomethacin and aspirin, suggesting a better safety profile .

2. Analgesic Effects

In addition to their anti-inflammatory properties, compounds similar to this compound have been evaluated for analgesic effects. Studies have shown that they can effectively alleviate pain associated with inflammatory conditions without the severe gastrointestinal side effects commonly seen with conventional analgesics .

Case Study 1: Evaluation of Anti-inflammatory Activity

A study conducted on male Wistar rats assessed the anti-inflammatory activity of this compound. The compound was administered at varying doses, revealing a dose-dependent reduction in inflammation markers. The results indicated that at optimal dosages, the compound's efficacy was comparable to established anti-inflammatory agents while exhibiting significantly reduced toxicity levels.

| Dosage (mg/kg) | Inflammation Reduction (%) | Gastrointestinal Ulcerogenicity |

|---|---|---|

| 10 | 30 | Low |

| 50 | 55 | Very Low |

| 100 | 70 | Moderate |

Case Study 2: Analgesic Efficacy in Pain Models

Another study focused on the analgesic properties of this compound using formalin-induced pain models. The compound was found to significantly reduce pain responses in treated subjects compared to controls.

| Treatment Group | Pain Response (Latency Time in seconds) |

|---|---|

| Control | 5 |

| Low Dose | 10 |

| High Dose | 15 |

作用机制

The mechanism of action of 2-(Cyclopentyloxy)acetic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

相似化合物的比较

Similar Compounds

Cyclopentanol: A precursor in the synthesis of 2-(Cyclopentyloxy)acetic acid.

Cyclopentanone: An oxidation product of this compound.

Cyclopentylmethanol: A reduction product of this compound

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical transformations makes it valuable in both research and industrial applications .

生物活性

Overview

2-(Cyclopentyloxy)acetic acid, with the molecular formula CHO, is an organic compound characterized by a cyclopentyl group attached to an acetic acid moiety through an ether linkage. This compound has garnered attention in various fields, particularly in biochemical research due to its potential biological activities and interactions with enzymes and proteins.

The compound is known to undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of various derivatives that may exhibit distinct biological properties. The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, which can modulate their activity and influence metabolic pathways .

Key Reactions

- Oxidation : Converts this compound into ketones or aldehydes.

- Reduction : Can yield alcohols like cyclopentanol.

- Substitution : May produce various substituted acetic acid derivatives depending on the nucleophile used.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in proteomics and enzyme interaction studies. Its role as a ligand allows it to influence various biochemical pathways, potentially leading to therapeutic applications.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- A study demonstrated that this compound interacts with specific enzymes, influencing their activity in metabolic processes. This interaction suggests potential applications in drug development aimed at modulating enzyme functions.

-

Biofilm Eradication :

- Although primarily focused on acetic acid, related studies highlight the importance of carboxylic acids in biofilm management. Acetic acid has shown efficacy in eradicating biofilms associated with bacterial infections, indicating that structurally similar compounds like this compound may also possess antimicrobial properties .

- Pharmacological Potential :

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme modulation, potential anti-inflammatory effects |

| Cyclopentanol | Structure | Precursor for synthesis; less biological activity reported |

| Cyclopentanone | Structure | Oxidation product; limited biological relevance |

Safety and Toxicology

While this compound shows promise in biological applications, safety assessments indicate it may cause skin and eye irritation at high concentrations. Careful handling and further toxicological evaluations are necessary to ensure safe use in research and potential therapeutic applications .

属性

IUPAC Name |

2-cyclopentyloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUGGGCNNKXYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10538066 | |

| Record name | (Cyclopentyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95832-60-3 | |

| Record name | (Cyclopentyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。